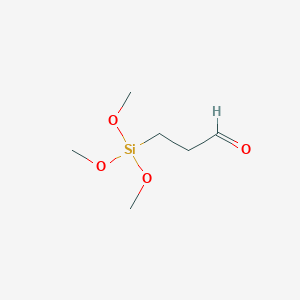

Propanal, 3-(trimethoxysilyl)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propanal, 3-(trimethoxysilyl)- can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (VI) as an oxidizing agent . The reaction involves the careful addition of propan-1-ol to a solution of acidified potassium dichromate, followed by gentle heating to distill off the propanal formed. The reaction conditions must be controlled to avoid over-oxidation and ensure the selective formation of propanal.

Industrial Production Methods

In industrial settings, the production of propanal, 3-(trimethoxysilyl)- may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the efficiency and yield of the reaction. The use of protective atmospheres and precise temperature control are crucial to maintain the integrity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Propanal, 3-(trimethoxysilyl)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate (VI) is commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various organosilicon derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Propanal, 3-(trimethoxysilyl)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

Mecanismo De Acción

The mechanism of action of propanal, 3-(trimethoxysilyl)- involves the interaction of its functional groups with target molecules. The aldehyde group can form covalent bonds with nucleophiles, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions are crucial in applications such as surface modification and the formation of stable polymer networks .

Comparación Con Compuestos Similares

Similar Compounds

3-(Triethoxysilyl)propanal: Similar structure but with ethoxy groups instead of methoxy groups.

3-(Trimethoxysilyl)propylamine: Contains an amine group instead of an aldehyde group.

3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an aldehyde group.

Uniqueness

Propanal, 3-(trimethoxysilyl)- is unique due to its combination of an aldehyde group and a trimethoxysilyl group, which allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates. This versatility makes it valuable in diverse applications, from organic synthesis to industrial manufacturing.

Actividad Biológica

Introduction

Propanal, 3-(trimethoxysilyl)- is a silane compound that combines the reactivity of an aldehyde with the versatile properties of a silane. This compound has garnered attention for its potential applications in various fields, particularly in materials science and biomedical applications. This article examines the biological activity of propanal, 3-(trimethoxysilyl)-, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Properties and Synthesis

Propanal, 3-(trimethoxysilyl)- has the chemical formula C6H14O4Si. It can be synthesized through the reaction of propanal with trimethoxysilane, often requiring a catalyst such as a Lewis acid to facilitate the reaction. The synthesis typically occurs under controlled conditions to ensure high yields and purity. The resulting compound is characterized by its ability to form stable bonds with various substrates, making it valuable in modifying biomolecules for biomedical applications.

Biological Activity

The biological activity of propanal, 3-(trimethoxysilyl)- is largely attributed to its ability to form covalent bonds with biomolecules. Upon hydrolysis, the trimethoxysilyl group can convert into silanols, which may condense to create siloxane bonds. This property allows for the formation of cross-linked networks that enhance the stability and functionality of modified biomolecules.

Applications in Drug Delivery

Research indicates that propanal, 3-(trimethoxysilyl)- can be utilized in drug delivery systems. Its ability to stabilize drug molecules and improve their bioavailability is significant for enhancing therapeutic efficacy while minimizing side effects. The compound's reactivity with biological molecules allows it to serve as a carrier for various drugs, potentially improving their delivery to target sites within the body .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to propanal, 3-(trimethoxysilyl)-. For instance, similar silane compounds have shown promising results against various cancer cell lines. These studies highlight the potential for developing novel anticancer agents based on silane chemistry .

Biocompatibility and Toxicity

The biocompatibility of propanal, 3-(trimethoxysilyl)- is crucial for its application in biomedical fields. Preliminary studies suggest that while some silane compounds can exhibit cytotoxic effects at high concentrations, propanal derivatives may offer a favorable profile for use in drug delivery systems without significant toxicity to normal cells .

Case Studies and Research Findings

Table: Summary of Biological Activities

Research Insights

- A study on silane crosslinkers demonstrated their effectiveness in enhancing drug delivery systems by forming stable networks that protect therapeutic agents from degradation .

- Investigations into similar compounds have shown their capacity to selectively target cancer cells while sparing non-cancerous cells, indicating a pathway for developing targeted therapies .

Propanal, 3-(trimethoxysilyl)- exhibits significant biological activity that holds promise for various applications in drug delivery and cancer therapy. Its unique chemical properties enable it to modify biomolecules effectively, enhancing their stability and functionality. Further research is necessary to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Propiedades

IUPAC Name |

3-trimethoxysilylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4Si/c1-8-11(9-2,10-3)6-4-5-7/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDWOVYQAQGUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473065 | |

| Record name | Propanal, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88276-90-8 | |

| Record name | Propanal, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.